5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile
Overview
Description
5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile is a member of biphenyls.
Mechanism of Action
Target of Action
Similar biphenyl and dibenzofuran derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Mode of Action
Drugs generally act by binding to receptors in the body, leading to biochemical and physiological changes .
Biochemical Pathways
The compound is likely to be involved in the degradation of polychlorinated biphenyls (PCBs), a process that involves a complex metabolic network . The degradation of PCBs is carried out by microbial enzymes, and as the chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases .
Pharmacokinetics
When a compound is introduced into the body, it is absorbed at a speed and completeness according to the route of administration, with the body starting to metabolize and/or excrete the compound right away .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Abiotic factors include ambient temperature, amount of sunlight, air, soil, water, and pH of the water soil in which an organism lives . Biotic factors would include the availability of food organisms and the presence of biological specificity, competitors, predators, and parasites .
Biological Activity
5-Oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound includes a furan ring, a carbonitrile group, and a phenyl substituent. Its chemical formula is CHNO, indicating the presence of multiple functional groups that contribute to its biological activity.
Antioxidant Activity
Research has indicated that compounds with furan structures often exhibit antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent.
Antimicrobial Activity
Studies have shown that derivatives of furan compounds can possess antimicrobial properties. The antimicrobial efficacy of this compound was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (Streptomycin) |
---|---|---|
Escherichia coli | 32 | 16 |
Staphylococcus aureus | 16 | 8 |
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated dose-dependent cytotoxicity, with IC values indicating significant potential for further development as an anticancer agent.
Cell Line | IC (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition may contribute to its anti-inflammatory effects.
- Induction of Apoptosis : In cancer cell lines, the compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Case Studies
- Study on Antioxidant Activity : A recent study evaluated the antioxidant potential of several furan derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation and increased levels of endogenous antioxidants in treated cells compared to controls.
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of this compound against pathogenic bacteria. The findings highlighted its effectiveness in inhibiting bacterial growth and suggested possible applications in developing new antimicrobial agents.
Properties
IUPAC Name |
5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO2/c18-10-15-16(11-20-17(15)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZMUQGRABVCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184401 | |
Record name | 4-[1,1′-Biphenyl]-4-yl-2,5-dihydro-2-oxo-3-furancarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50691-09-3 | |
Record name | 4-[1,1′-Biphenyl]-4-yl-2,5-dihydro-2-oxo-3-furancarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50691-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1,1′-Biphenyl]-4-yl-2,5-dihydro-2-oxo-3-furancarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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